6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
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Description
6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, commonly referred to as 6-AETI-1-one, is an organic compound that has been studied extensively for its potential applications in a variety of scientific fields. 6-AETI-1-one is an isoindolone, a class of heterocyclic compounds that are characterized by a six-membered ring structure containing three nitrogen atoms. 6-AETI-1-one is of particular interest to researchers due to its unique structure and potential biological activity.
Scientific Research Applications
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application Summary : Indole derivatives play a significant role in cell biology and are important types of molecules in natural products and drugs . They are used in the treatment of various disorders in the human body, including cancer cells and microbes .
- Methods : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
- Results : The investigation of novel methods of synthesis has attracted the attention of the chemical community .
-
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Antiviral Activity
- Field : Virology
- Application Summary : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
- Methods : These compounds were prepared and tested for their inhibitory activity against various viruses .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Antihypertensive Activity
- Field : Pharmacology
- Application Summary : 1,2,4-benzothiadiazine-1,1-dioxide, a ring structure related to indole, has been studied for its antihypertensive properties .
- Methods : Various functional groups attached to the ring structure have been investigated for their activity .
- Results : The main area of interest is in the search for antihypertensives .
-
Antiviral Activity
- Field : Virology
- Application Summary : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
- Methods : These compounds were prepared and tested for their inhibitory activity against various viruses .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Bioimaging and Electronics
- Field : Bioelectronics
- Application Summary : Indane-1,3-dione, a structure related to indole, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- Methods : Various chemical reactions enable access to this scaffold but also to the most common derivatives of indane-1,3-dione .
- Results : Indane-1,3-dione-based structures have been used in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
properties
IUPAC Name |
6-amino-2-ethyl-3H-isoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-12-6-7-3-4-8(11)5-9(7)10(12)13/h3-5H,2,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSAEYHBZOZBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1=O)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680574 |
Source
|
Record name | 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |
CAS RN |
1234616-17-1 |
Source
|
Record name | 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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